1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2
. The molecular weight of this compound is 171.13 .
The synthesis of (3-Fluoro-4-nitrophenyl)methanol can be achieved through several methods, primarily involving the nitration and fluorination of phenolic compounds.
This synthetic route allows for the introduction of functional groups that enhance the compound's reactivity and potential applications.
The molecular structure of (3-Fluoro-4-nitrophenyl)methanol features a phenolic ring substituted with a fluorine atom at the meta position and a nitro group at the para position relative to the hydroxymethyl group.
1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7
C1=CC(=C(C=C1F)[N+](=O)[O-])CO
The presence of these substituents influences both the electronic properties and steric hindrance around the aromatic ring, which can affect reactivity in further chemical transformations.
(3-Fluoro-4-nitrophenyl)methanol participates in various chemical reactions due to its functional groups:
The mechanism of action for (3-Fluoro-4-nitrophenyl)methanol largely depends on its reactivity profile:
These mechanisms are crucial for understanding how this compound may interact biologically or in synthetic pathways.
The physical and chemical properties of (3-Fluoro-4-nitrophenyl)methanol are critical for its application in research:
These properties indicate that (3-Fluoro-4-nitrophenyl)methanol is stable under normal conditions but requires careful handling due to its potential hazards.
(3-Fluoro-4-nitrophenyl)methanol has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: